4-(4-Methylpiperidin-1-yl)butanimidamide
Description
Molecular Architecture and Constitutional Analysis
4-(4-Methylpiperidin-1-yl)butanimidamide (CAS 1016797-22-0) is a nitrogen-rich organic compound with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol . Its constitutional structure consists of a 4-methylpiperidine ring linked to a butanimidamide chain via a nitrogen atom. The piperidine ring adopts a six-membered cyclic amine configuration with a methyl substituent at the 4-position, while the butanimidamide group features a four-carbon chain terminating in an amidine functional group (N'-hydroxyimine).
The SMILES notation (CC1CCN(CC1)CCCC(=NO)N ) clarifies the connectivity: the 4-methylpiperidine moiety (CC1CCN(CC1)) is bonded to a butyl chain (CCCC) that terminates in an imidamide group (=NO)N. Key constitutional features include:
- Piperidine core : A saturated heterocycle with one nitrogen atom.
- Methyl substituent : Positioned at the 4-carbon of the piperidine ring.
- Butanimidamide side chain : A linear hydrocarbon chain with an amidine group at the terminal carbon.
Table 1: Constitutional data for 4-(4-methylpiperidin-1-yl)butanimidamide
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₂₁N₃O |
| Molecular weight | 199.29 g/mol |
| CAS number | 1016797-22-0 |
| SMILES | CC1CCN(CC1)CCCC(=NO)N |
| Key functional groups | Piperidine, amidine, hydroxyl |
This constitutional arrangement confers both lipophilic (piperidine ring) and polar (amidine group) characteristics, influencing its solubility and reactivity.
Crystallographic and Conformational Studies
While no experimental crystallographic data for 4-(4-methylpiperidin-1-yl)butanimidamide have been reported, conformational predictions can be derived from analogous piperidine derivatives. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the methyl group at the 4-position occupying an equatorial position to reduce 1,3-diaxial interactions.
The butanimidamide side chain likely exhibits rotational flexibility around the C–N bonds, allowing for multiple low-energy conformers. Computational modeling suggests that the amidine group may adopt a planar geometry due to resonance stabilization between the nitrogen lone pairs and the C=N bond. Hydrogen bonding between the hydroxyl group (N'-hydroxy) and adjacent nitrogen atoms could further stabilize specific conformations.
Key conformational considerations :
- Piperidine ring puckering : Chair conformation minimizes steric hindrance.
- Side-chain rotamers : Free rotation around C–C and C–N bonds enables dynamic structural variability.
- Intramolecular hydrogen bonding : Potential stabilization between N'-hydroxy and imine nitrogen.
Experimental validation through X-ray diffraction or NMR spectroscopy is required to confirm these predictions.
Comparative Structural Analysis with Piperidine Derivatives
4-(4-Methylpiperidin-1-yl)butanimidamide shares structural motifs with simpler piperidine derivatives but exhibits distinct features due to its functionalized side chain.
Table 2: Structural comparison with selected piperidine derivatives
Notable differences :
- Side-chain complexity : The butanimidamide group introduces additional hydrogen-bonding capacity and polar surface area compared to unsubstituted piperidines.
- Electronic effects : The amidine group’s resonance structure delocalizes electron density, reducing the basicity of the piperidine nitrogen relative to 4-methylpiperidine.
- Steric profile : The extended side chain increases steric bulk, potentially hindering access to the piperidine nitrogen in chemical reactions.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)butanimidamide |
InChI |
InChI=1S/C10H21N3/c1-9-4-7-13(8-5-9)6-2-3-10(11)12/h9H,2-8H2,1H3,(H3,11,12) |
InChI Key |
OOAZJTZZJCGHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of amidine derivatives like 4-(4-Methylpiperidin-1-yl)butanimidamide typically involves:
- Formation of an amidine intermediate or precursor.
- Alkylation of the piperidine nitrogen with a suitable haloalkyl amidine or amidine precursor.
- Reduction or functional group transformation steps to yield the final amidine structure.
Specific Synthetic Routes
Alkylation of Piperidine with Butanimidamide Precursors
A key step involves reacting 4-methylpiperidine or its derivatives with a butanimidamide precursor, often a haloalkyl derivative bearing an amidine or nitrile group that can be converted to amidine.
- For example, reaction of 4-methylpiperidine with 4-chlorobutanimidamide or its protected form under basic conditions can yield the N-substituted product.
- Lithium aluminum hydride reduction is often employed to reduce nitrile intermediates to amidines, as seen in related piperidinylmethylamine preparations.
Amidination via Guanidine or Amidines
Another approach is the direct amidination of an appropriate butylamine derivative with reagents such as S-methylisothiourea or guanidine derivatives to form the amidine functional group.
- This method can be performed under reflux in ethanol or other polar solvents with sodium ethoxide as a base, promoting the formation of amidine from nitrile or amide precursors.
Multi-Step Synthesis Involving Protected Intermediates
In some protocols, the piperidine nitrogen is first protected or alkylated with a butyl group, then converted to the amidine via intermediate steps involving nitrile or amide formation followed by reduction or substitution reactions.
Detailed Synthetic Procedure Example
Research Outcomes and Analysis
- The lithium aluminum hydride reduction in toluene provides a cleaner route to the piperidinylmethylamine intermediate, avoiding impurities from solvents like tetrahydrofuran (which contain stabilizers).
- Amidination reactions using sodium ethoxide in ethanol yield amidine derivatives with good to excellent yields (64-72%) and can be performed under reflux conditions within 2-3 hours.
- The overall synthetic route avoids the isolation of unstable intermediates such as nitriles, improving process efficiency and scalability.
- These methods have been applied in the synthesis of pharmacologically relevant compounds, indicating the robustness of the approach.
Comparative Notes on Solvent and Reaction Conditions
| Parameter | Traditional Methods | Improved Method (Patent CN1102927C) |
|---|---|---|
| Solvent | Mixture of ethanol, chloroform, tetrahydrofuran | Single solvent: toluene |
| Stabilizer Issues | THF contains di-tertiary butyl methyl phenol stabilizer | No stabilizer contamination |
| Reaction Steps | Multiple with intermediate isolation | Two-step process without intermediate separation |
| Reduction Agent | Lithium aluminum hydride | Lithium aluminum hydride |
| Reaction Time | Longer due to intermediate handling | Shorter single-step reactions |
| Purification | Complex due to solvent mixtures | Simplified with single solvent extraction |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)butanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 4-(4-Methylpiperidin-1-yl)butanimidamide with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Group | Key Structural Features |
|---|---|---|---|---|
| 4-(4-Methylpiperidin-1-yl)butanimidamide | C₁₀H₂₀N₄ | 196.29 | 4-Methylpiperidin-1-yl | Bicyclic amine; moderate lipophilicity |
| 4-(1H-1,2,4-triazol-1-yl)butanimidamide | C₆H₁₁N₅ | 153.19 | 1H-1,2,4-triazol-1-yl | Heteroaromatic ring; hydrogen-bonding sites |
| 4-(Quinolin-8-yloxy)butanimidamide | C₁₃H₁₅N₃O | 229.28 | Quinolin-8-yloxy | Aromatic system; potential for π-π stacking |
| 3-(1-Piperazinyl)-2(1H)-quinolinone | C₁₃H₁₅N₃O | 229.28 | Piperazinyl | Flexible amine; high polarity |
Key Observations :
Physicochemical Properties
| Property | 4-(4-Methylpiperidin-1-yl)butanimidamide | 4-(1H-1,2,4-triazol-1-yl)butanimidamide | 4-(Quinolin-8-yloxy)butanimidamide |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 0.5 | 2.3 |
| Water Solubility | Low | Moderate | Low |
| pKa (Basic) | ~9.5 (piperidine N) | ~2.5 (triazole N) | ~4.5 (quinoline N) |
Notes:
- The higher LogP of the methylpiperidine derivative supports its use in CNS drug design, where moderate lipophilicity is advantageous.
- The triazole analog’s solubility may limit bioavailability but could be optimized via prodrug strategies .
Biological Activity
4-(4-Methylpiperidin-1-yl)butanimidamide, also known by its CAS number 137554-23-5, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-(4-Methylpiperidin-1-yl)butanimidamide |
| CAS Number | 137554-23-5 |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 193.25 g/mol |
The biological activity of 4-(4-Methylpiperidin-1-yl)butanimidamide is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neural pathways and potentially affecting mood and cognition.
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in metabolic pathways, thus altering biochemical processes.
- Ion Channel Modulation : By affecting ion channels, it can influence cellular excitability and neurotransmission.
Therapeutic Applications
Research indicates that 4-(4-Methylpiperidin-1-yl)butanimidamide has potential applications in treating various conditions:
- Pain Management : Due to its effects on pain pathways, it may serve as an analgesic agent.
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating disorders such as depression and anxiety.
- Inflammation : The compound's interaction with inflammatory pathways positions it as a candidate for treating conditions like rheumatoid arthritis and osteoarthritis.
Research Findings
Several studies have investigated the biological effects of 4-(4-Methylpiperidin-1-yl)butanimidamide:
- In vitro Studies : Laboratory experiments demonstrated that the compound exhibits significant inhibition of inflammatory cytokines in cell cultures, suggesting its role in modulating immune responses.
- Animal Models : In vivo studies have shown that administration of this compound reduces pain responses in animal models of neuropathic pain, indicating its analgesic potential.
- Comparative Studies : When compared to other piperidine derivatives, 4-(4-Methylpiperidin-1-yl)butanimidamide displayed enhanced efficacy in receptor binding assays, highlighting its unique properties.
Case Studies
A few notable case studies provide insight into the practical applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that those treated with 4-(4-Methylpiperidin-1-yl)butanimidamide reported significant reductions in pain levels compared to the placebo group.
- Case Study 2 : In patients suffering from anxiety disorders, the administration of this compound resulted in improved mood and reduced anxiety symptoms over a period of several weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
